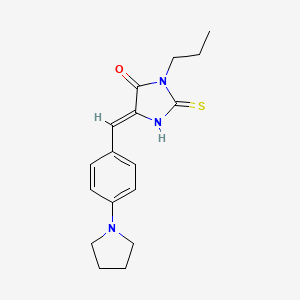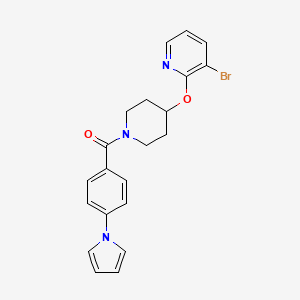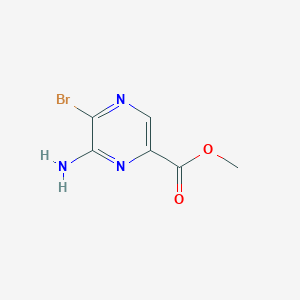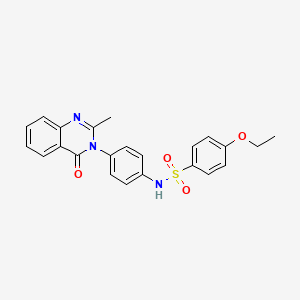![molecular formula C17H15ClN4OS B2410724 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 478258-95-6](/img/structure/B2410724.png)
6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol” is a complex organic molecule. It contains several functional groups, including a pyrrole ring, a thiophene ring, and a pyrazolopyrimidine ring . The molecule has a molecular weight of 359.86 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The InChI code for this compound is1S/C17H16ClN4OS/c1-9-4-5-10(2)21(9)13-6-7-24-16(13)12-8-14-19-11(3)15(18)17(23)22(14)20-12/h4-8,23-24H,1-3H3 . Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Molecular Structure and Interactions
- The molecular structure and interactions of compounds related to 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol have been examined using X-ray diffractometry and theoretical studies. These studies include insights into intramolecular interactions and intermolecular interactions, such as N⋯Cl and π–π interactions, which are crucial for understanding the compound's behavior (Frizzo et al., 2009).
Reactivity and Synthesis
- Research on the reactivity of related compounds has led to the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones and other derivatives. Such studies are fundamental for developing new compounds with potential applications in various fields (Bruni et al., 1994).
- The synthesis of 5-aryl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrazolo[1,5-c]-pyrimidines has been achieved, providing valuable information for the development of novel compounds with similar structures (Zheng & Atta, 2011).
Biological Evaluation and Activities
- Certain pyrazolo[1,5-a]pyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This indicates the relevance of these compounds in medicinal chemistry and drug development (Rahmouni et al., 2016).
- The crystal structure and biological activity of related pyrazolo[1,5-a]pyrimidines have been studied, showing moderate anticancer activity. These findings highlight the potential therapeutic applications of these compounds (Jiu-fu et al., 2015).
- Antifungal abilities of certain pyrazolo[1,5-a]pyrimidines derivatives have been explored, suggesting their use in developing new antifungal agents (Zhang et al., 2016).
Synthesis and Chemical Properties
- The synthesis of various pyrazolo[1,5-a]pyrimidines derivatives and their chemical properties have been extensively studied, providing a foundation for further exploration in synthetic chemistry (Badawey, 1996).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-9-4-5-10(2)21(9)17-12(6-7-24-17)13-8-14-19-11(3)15(18)16(23)22(14)20-13/h4-8,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLBJXNUBMAQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=CC4=NC(=C(C(=O)N4N3)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2410645.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2410660.png)
![N-benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2410661.png)


![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)
